molecular formula C20H23N5O2S2 B287886 N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide

N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide

Cat. No. B287886
M. Wt: 429.6 g/mol
InChI Key: KZACORBSIVSIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the sulfonamide family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the formation of a stable complex with NO, which can then be detected through fluorescence. This complex formation is thought to be due to the presence of the thiazole and diazenyl groups in the compound.
Biochemical and Physiological Effects:
N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been shown to have a protective effect against oxidative stress and to improve endothelial function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide in lab experiments is its ability to detect NO with high sensitivity and specificity. Additionally, its fluorescent properties make it easy to detect and quantify. However, one limitation is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use.

Future Directions

There are several potential future directions for research involving N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide. One area of interest is the development of new therapeutic agents based on its anti-inflammatory and antioxidant properties. Additionally, there is ongoing research into the use of N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide as a photosensitizer for PDT of cancer cells. Finally, there is potential for the use of N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide as a diagnostic tool for the detection of NO in various biological systems.

Synthesis Methods

N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 4-methylbenzenesulfonyl chloride, followed by the reaction of the resulting compound with diethylamine. The final product is purified through recrystallization and is typically obtained as a yellow solid.

Scientific Research Applications

N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. Additionally, N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.

properties

Product Name

N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide

Molecular Formula

C20H23N5O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

N-[5-(diethylamino)-2-(1,3-thiazol-2-yldiazenyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H23N5O2S2/c1-4-25(5-2)16-8-11-18(22-23-20-21-12-13-28-20)19(14-16)24-29(26,27)17-9-6-15(3)7-10-17/h6-14,24H,4-5H2,1-3H3

InChI Key

KZACORBSIVSIEM-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=CS2)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=CS2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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